(6R,7R)-7-[[(2R)-2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
The compound (6R,7R)-7-[[(2R)-2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with a unique bicyclic structure It contains several functional groups, including an amino group, a carboxylic acid group, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the bicyclic core: This can be achieved through a series of cyclization reactions.
Introduction of the benzodioxole moiety: This step involves the coupling of the benzodioxole group to the bicyclic core.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalysts to improve reaction efficiency and the development of scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: Its potential biological activity could make it useful in the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific proteins or enzymes, thereby modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Properties
CAS No. |
71685-95-5 |
---|---|
Molecular Formula |
C17H17N3O6S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H17N3O6S/c1-7-5-27-16-12(15(22)20(16)13(7)17(23)24)19-14(21)11(18)8-2-3-9-10(4-8)26-6-25-9/h2-4,11-12,16H,5-6,18H2,1H3,(H,19,21)(H,23,24)/t11-,12-,16-/m1/s1 |
InChI Key |
APIJQNGYGVYKQR-XHBSWPGZSA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC4=C(C=C3)OCO4)N)SC1)C(=O)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC4=C(C=C3)OCO4)N)SC1)C(=O)O |
Origin of Product |
United States |
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